![molecular formula C20H24FN3O2 B248024 N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248024.png)
N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is a complex organic compound that features a fluorinated phenyl group, a methoxy-substituted phenyl group, and a piperazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step often involves the reaction of 2-methoxyphenylamine with a suitable piperazine derivative under controlled conditions to form the intermediate 4-(2-methoxy-phenyl)-piperazine.
Introduction of the Fluorophenyl Group: The intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to introduce the 3-fluorophenyl group.
Formation of the Propionamide Linkage: The final step involves the reaction of the resulting intermediate with propionyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the propionamide linkage can be reduced to form an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-(3-Chloro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide
- N-(3-Bromo-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide
Uniqueness
N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C20H24FN3O2 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
N-(3-fluorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C20H24FN3O2/c1-26-19-8-3-2-7-18(19)24-13-11-23(12-14-24)10-9-20(25)22-17-6-4-5-16(21)15-17/h2-8,15H,9-14H2,1H3,(H,22,25) |
InChI 键 |
PWTZOVGTVRFXLC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=CC=C3)F |
规范 SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCC(=O)NC3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ETHYL 1-{2-[(4-METHOXYPHENYL)CARBAMOYL]ETHYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B247941.png)

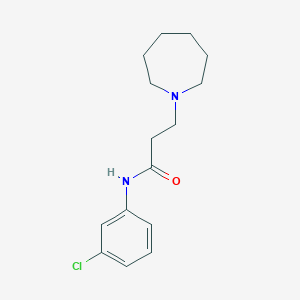
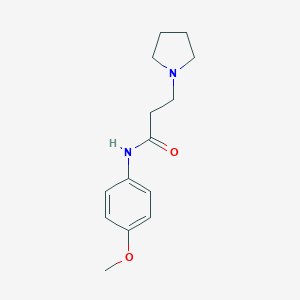
![3-[benzyl(methyl)amino]-N-(4-methoxyphenyl)propanamide](/img/structure/B247949.png)
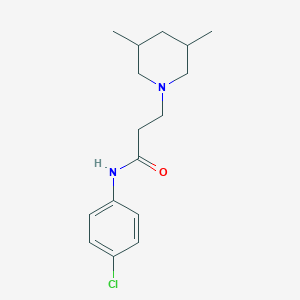
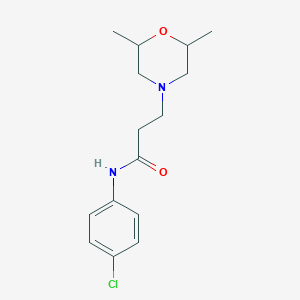
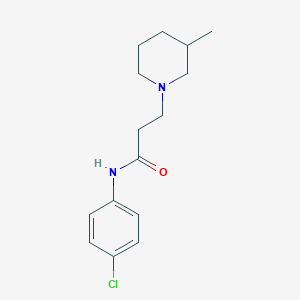
![N-(4-chlorophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B247957.png)
![3-[benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247959.png)
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B247960.png)
![3-[benzyl(ethyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247963.png)
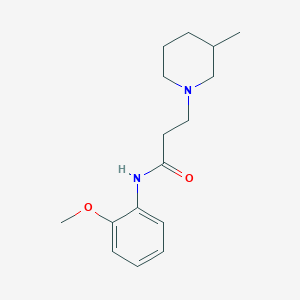
![3-[butyl(methyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247966.png)
